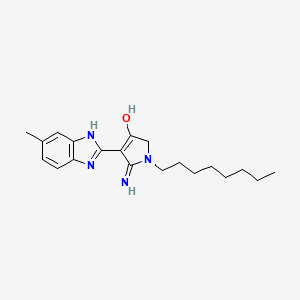![molecular formula C29H29N3O6 B11386903 5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11386903.png)
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including methoxy, hydroxy, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrazole core and the subsequent attachment of the various phenyl groups with their respective substituents. Typical synthetic routes might involve:
Formation of the pyrrolo[3,4-c]pyrazole core: This could be achieved through a cyclization reaction involving appropriate precursors.
Attachment of phenyl groups: This might involve Suzuki coupling or other cross-coupling reactions to attach the phenyl groups to the core structure.
Introduction of methoxy and hydroxy groups: These functional groups could be introduced through selective methylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice would be critical factors.
Use of catalysts: Catalysts might be employed to increase the efficiency of the reactions.
Purification techniques: Techniques such as chromatography might be used to purify the final product.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols or hydrocarbons.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might have biological activity and could be studied for its potential as a drug candidate.
Medicine: If it exhibits biological activity, it could be developed into a therapeutic agent.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It might interact with cell surface receptors to modulate signaling pathways.
Modulation of gene expression: The compound might affect the expression of certain genes by interacting with transcription factors.
相似化合物的比较
Similar Compounds
5-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is similar to other pyrrolo[3,4-c]pyrazole derivatives that feature various substituents on the phenyl rings.
Uniqueness
Functional Group Diversity: The presence of multiple functional groups (methoxy, hydroxy, phenyl) makes this compound unique and potentially versatile in its applications.
Complex Structure: The complex structure of the compound might confer unique properties that are not found in simpler molecules.
属性
分子式 |
C29H29N3O6 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C29H29N3O6/c1-16-5-8-20(33)19(13-16)26-25-27(31-30-26)29(35)32(28(25)18-7-9-21(34)23(15-18)37-3)12-11-17-6-10-22(36-2)24(14-17)38-4/h5-10,13-15,28,33-34H,11-12H2,1-4H3,(H,30,31) |
InChI 键 |
NXGFJMKYPSNROM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386821.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11386827.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11386828.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386833.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386858.png)
![1-(4-ethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386868.png)
![6-(4-chlorophenyl)-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386870.png)
![3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11386883.png)
![{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(phenyl)methanone](/img/structure/B11386899.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11386901.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B11386905.png)

![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11386916.png)
